molecular formula C19H17ClN4O4 B2970470 5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1171588-68-3

5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2970470
CAS RN: 1171588-68-3
M. Wt: 400.82
InChI Key: XQSXTUQTFFYQMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C19H17ClN4O4 and its molecular weight is 400.82. The purity is usually 95%.
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Scientific Research Applications

Oxidizing Agents and Chemical Synthesis

Triazole derivatives, like 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been utilized as effective oxidizing agents for the transformation of certain substrates under mild conditions. These compounds facilitate the oxidation of pyrazolines to pyrazoles, highlighting their utility in synthetic organic chemistry for the development of various chemical entities with moderate to good yields at room temperature (Zolfigol et al., 2006).

Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The creation of novel triazole compounds involves reactions that yield entities with significant biological activities against various microorganisms. This illustrates the potential of triazole-based compounds in contributing to the development of new antimicrobial agents, which could address the growing concern over antibiotic resistance (Bektaş et al., 2007).

Molecular Interactions and Structural Analysis

Studies on triazole derivatives also extend to the analysis of molecular interactions, such as π-hole tetrel bonding, and their effects on the structural stability and properties of compounds. The examination of these interactions through methods like Hirshfeld surface analysis and DFT calculations can provide valuable insights into the design and synthesis of molecules with desired properties for specific applications (Ahmed et al., 2020).

Supramolecular Structures

The investigation into the supramolecular structures of certain triazole derivatives has revealed the formation of specific molecular assemblies, such as dimers and tetramers, through weak hydrogen bonds. These findings contribute to the understanding of molecular self-assembly and the design of new materials with potential applications in nanotechnology and materials science (Low et al., 2002).

properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-3-(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O4/c1-10-4-5-11(8-15(10)20)23-18(25)16-17(19(23)26)24(22-21-16)12-6-13(27-2)9-14(7-12)28-3/h4-9,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSXTUQTFFYQMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC(=C4)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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